molecular formula C11H12N2O B3100742 3-Methoxy-N-methylisoquinolin-7-amine CAS No. 1374652-65-9

3-Methoxy-N-methylisoquinolin-7-amine

Cat. No.: B3100742
CAS No.: 1374652-65-9
M. Wt: 188.23 g/mol
InChI Key: SVXCLDNVEUUOHK-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylisoquinolin-7-amine is a chemical compound with the CAS Registry Number 1374652-65-9 and a molecular formula of C 11 H 12 N 2 O. It has a molecular weight of 188.23 g/mol . This compound belongs to the class of isoquinoline derivatives, which are privileged structures in medicinal chemistry due to their diverse biological activities. Isoquinoline scaffolds are of significant interest in pharmaceutical research for developing potential therapeutic agents . While the specific biological data for this compound is not fully established, closely related structural analogues in the isoquinoline family have been investigated for various pharmacological properties. Research on similar methoxy-substituted isoquinoline amines suggests potential value in several research areas. These compounds are frequently explored as key intermediates in organic synthesis and as core structures for the development of novel bioactive molecules . The structural features of this compound, including the methoxy and N-methylamine substituents, make it a valuable building block for constructing more complex molecules for structure-activity relationship (SAR) studies . Such research is crucial in the discovery and optimization of new therapeutic agents, particularly in areas like infectious diseases and oncology . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-N-methylisoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-10-4-3-8-6-11(14-2)13-7-9(8)5-10/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXCLDNVEUUOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=CN=C(C=C2C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279661
Record name 7-Isoquinolinamine, 3-methoxy-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-65-9
Record name 7-Isoquinolinamine, 3-methoxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isoquinolinamine, 3-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Biological Activities of Isoquinoline Derivatives Relevant to 3 Methoxy N Methylisoquinolin 7 Amine

Anticancer and Antiproliferative Efficacy in In Vitro Cell Models

Isoquinoline (B145761) alkaloids and their synthetic derivatives have been extensively investigated as potential anticancer agents. nih.govresearchgate.net Research demonstrates that these compounds can induce cell cycle arrest, apoptosis (programmed cell death), and autophagy, leading to the death of cancer cells. nih.govresearchgate.net The mechanisms underlying these effects are often attributed to their ability to bind to nucleic acids (DNA and RNA), inhibit critical enzymes, or modulate cellular signaling pathways. nih.govresearchgate.net

The cytotoxic potential of isoquinoline derivatives has been confirmed across a variety of human cancer cell lines. Studies have demonstrated their ability to inhibit the growth of breast, liver, and lung cancer cells, among others.

For instance, certain indole-isoquinoline derivatives have shown significant growth inhibition in breast cancer cells (MCF-7), bone marrow cancer cells (K-562), and human cervical cancer cells (HeLa). nih.gov One derivative, 6-(4-Oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-9,10-dihydroindolo[2,1-a]isoquinolin-11(8H)-one, induced approximately 95% growth inhibition in MCF-7 cells. nih.gov Another study highlighted that 3-methoxybenzaldehyde (B106831) thiosemicarbazone, a related aldehyde derivative, was identified as a potent agent against MCF-7 cells with an IC₅₀ value of 2.743 µg/ml. biorxiv.org

The cytotoxicity of these compounds is not limited to breast cancer. Novel chalcone-thienopyrimidine derivatives have exhibited moderate to robust cytotoxicity against both liver cancer cells (HepG2) and MCF-7 cells. nih.gov Similarly, extracts rich in isoquinoline alkaloids from plants like Macleaya cordata have demonstrated high cytotoxic activity against MCF-7 and other cancer cell lines. nih.gov

Cytotoxicity of Selected Isoquinoline Derivatives Against Cancer Cell Lines

Compound/Derivative ClassCell LineObserved EffectReference
Indole-Isoquinoline DerivativesMCF-7 (Breast)~95% growth inhibition at 100 µM nih.gov
Chalcone-Dihydropyrimidone HybridsMCF-7 (Breast)IC₅₀ values ranging from 4.7 to 14.6 µM mdpi.com
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesMCF-7 (Breast)High cytotoxic effects in low µM range nih.gov
Chalcone-Thienopyrimidine DerivativesHepG2 (Liver)Moderate to robust cytotoxicity nih.gov
3-Aminoisoquinolin-1(2H)-one DerivativesNCI-60 PanelEffective tumor cell growth prevention univ.kiev.ua

The anticancer efficacy of isoquinoline derivatives is highly dependent on their chemical structure, including the nature and position of various substituents on the isoquinoline core. nih.govnasu-periodicals.org.ua For example, studies on 3-aminoisoquinolin-1(2H)-one derivatives revealed that compounds with a thiazolyl or pyrazolyl substituent at the 3-amino group were particularly effective at preventing tumor cell growth. univ.kiev.ua

The presence of specific functional groups can significantly influence the biological activity. The interaction of isoquinoline alkaloids with DNA and RNA is a key mechanism for their anticancer effects, disrupting the structure of duplex B-form DNA and interfering with replication, repair, or transcription processes. nih.gov Other derivatives function by targeting cellular machinery essential for proliferation. For instance, some hydroxy-substituted indolo[2,1-a]isoquinolines and other alkaloids like chelidonine (B1668607) disrupt the microtubular structure and inhibit tubulin polymerization, a process critical for cell division. nih.gov The substitution at the 3-position of the isoquinoline analogue has been noted to confer better anti-cancer activity. semanticscholar.org

Antimicrobial Spectrum, including Antibacterial, Antifungal, and Antiviral Activities

Isoquinoline derivatives are well-documented for their broad-spectrum antimicrobial properties, showing activity against various bacteria, fungi, and viruses. researchgate.netbenthamdirect.com This wide range of activity makes the isoquinoline scaffold an attractive starting point for the development of new antimicrobial agents, especially in an era of increasing multidrug resistance. benthamdirect.comepa.gov

Numerous studies have confirmed the efficacy of isoquinoline derivatives against both Gram-positive and Gram-negative bacteria. nih.gov A screening of various isoquinoline alkaloids demonstrated that compounds such as (+)-actinodaphnine and (-)-xylopine had strong inhibitory activities against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) often below 50 µg/ml. nih.gov In contrast, activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae was generally weaker for these specific compounds. nih.gov

However, other derivatives have shown potent broad-spectrum activity. Two compounds isolated from the fungus Penicillium spathulatum, identified as spathullin A and spathullin B, displayed activity against both Gram-negative (E. coli, Acinetobacter baumannii, Pseudomonas aeruginosa) and Gram-positive (S. aureus) bacteria. nih.gov Spathullin B was particularly potent, with MICs as low as 1 µg/mL against S. aureus. nih.gov Similarly, newly synthesized alkynyl isoquinolines have shown strong bactericidal activity against a plethora of Gram-positive bacteria, including multidrug-resistant strains like MRSA. mdpi.comnih.gov

Antibacterial Activity of Selected Isoquinoline Derivatives

Compound/DerivativeBacterial StrainActivity (MIC)Reference
(+)-ActinodaphnineStaphylococcus aureus (G+)≥ 50 µg/ml nih.gov
(+)-ActinodaphnineEscherichia coli (G-)300 µg/ml (weak) nih.gov
Spathullin BStaphylococcus aureus (G+)1 µg/mL nih.gov
Spathullin AEscherichia coli (G-)64 µg/mL nih.gov
Compound 8d (Tricyclic Isoquinoline)Staphylococcus aureus (G+)16 µg/mL mdpi.com
Compound 8f (Tricyclic Isoquinoline)Streptococcus pneumoniae (G+)32 µg/mL mdpi.com

In addition to their antibacterial action, many isoquinoline alkaloids possess significant antifungal properties. researchgate.netmdpi.com A screening study found that several derivatives, including (+)-actinodaphnine and O-Me-armepavine methine, had potent activity against clinically relevant fungi such as Candida albicans and Cryptococcus neoformans, with MICs ranging from 62.5 to 1000 µg/ml. nih.gov

Plant extracts rich in isoquinoline alkaloids, such as those from Chelidonium majus, have also demonstrated strong antifungal activity, particularly against C. albicans. researchgate.net Furthermore, synthetic isoquinoline derivatives have been developed with notable antifungal effects; chlorinated derivatives like chlorobenzoate esters and chlorophenethyl carbamate (B1207046) exhibited the greatest activity in one study. nih.gov

The antiviral potential of isoquinoline alkaloids has been explored against a diverse range of viruses, including Human Immunodeficiency Virus (HIV). mdpi.comnih.goveurekaselect.com Natural alkaloids like berberine (B55584) have shown activity against HIV, Herpes Simplex Virus (HSV), and Human Papillomavirus (HPV). nih.gov

Significant research has focused on developing isoquinoline-based compounds as anti-HIV agents. researchgate.net Synthetic derivatives of cepharanoline, an isoquinoline alkaloid, showed potent inhibition of HIV in U1 cells. nih.gov Another area of development involves allosteric HIV-1 integrase inhibitors (ALLINIs), a novel class of antiretroviral therapies. nih.gov A series of compounds possessing an isoquinoline ring system were synthesized as ALLINIs, with the lead compound potently inhibiting an HIV-1 strain that confers resistance to other inhibitors. nih.gov The structure-activity relationship studies in this area suggest that features like a quaternary nitrogen atom can play an important role in the antiviral activity of these compounds. benthamdirect.comepa.goveurekaselect.comresearchgate.net

Anti-inflammatory, Analgesic, and Antipyretic Properties

Isoquinoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents in a variety of preclinical models. These activities are often linked to the modulation of key inflammatory pathways and mediators.

One study investigated the anti-inflammatory and analgesic effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This compound exhibited pronounced anti-inflammatory effects, which were found to be 3.3 times greater than that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium, at a dose of 0.5 mg/kg. biomedpharmajournal.org In a thermal irritation model (hot plate test), this isoquinoline derivative showed analgesic activity two times higher than metamizole (B1201355) sodium and acetylsalicylic acid at the same dose. biomedpharmajournal.org Furthermore, in a chemical irritation model (acetic acid-induced writhing), the compound had an average effective dose (ED50) of 0.5 mg/kg for suppressing the number of writhes, highlighting its potent analgesic properties. biomedpharmajournal.org

Another group of synthesized isoquinoline derivatives, specifically 1-substituted 3-methyl-6-methoxy-7-(n-butoxy)-3,4-dihydroisoquinolines, also displayed notable analgesic effects. In the "hot plate" test, the hydrochlorides of these compounds demonstrated analgesic activity greater than that of metamizole sodium and comparable to ibuprofen (B1674241). bakhtiniada.ru

The anti-inflammatory actions of certain isoquinoline derivatives are mediated through the inhibition of critical inflammatory pathways. For instance, novel isoquinoline-1-carboxamides have been shown to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-treated microglial cells. nih.gov One particular derivative, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101), was found to attenuate the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This effect was linked to the abatement of nuclear translocation of NF-κB through the inhibition of IκB phosphorylation and the inhibition of the mitogen-activated protein kinases (MAPKs) pathway. nih.gov

Table 1: Preclinical Anti-inflammatory and Analgesic Activities of Selected Isoquinoline Derivatives

CompoundBiological ActivityKey FindingsReference
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideAnti-inflammatory, Analgesic3.3 times more potent anti-inflammatory effect than diclofenac sodium. 2 times higher analgesic activity than metamizole sodium and acetylsalicylic acid. ED50 of 0.5 mg/kg in acetic writhing test. biomedpharmajournal.org
1-substituted 3-methyl-6-methoxy-7-(n-butoxy)-3,4-dihydroisoquinolinesAnalgesicAnalgesic effects greater than metamizole sodium and similar to ibuprofen in the "hot plate" test. bakhtiniada.ru
N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101)Anti-inflammatorySuppressed LPS-induced pro-inflammatory mediators (IL-6, TNF-α, NO). Attenuated iNOS and COX-2 expression via inhibition of MAPKs/NF-κB pathway. nih.gov

Neuropharmacological Activities and Central Nervous System Modulation

Isoquinoline derivatives have been extensively studied for their effects on the central nervous system, with many exhibiting promising neuropharmacological activities.

A number of isoquinoline derivatives have demonstrated significant neuroprotective properties in various experimental models of neuronal injury. For example, the quinolylnitrone, (Z)-N-t-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN23), has been identified as a very potent neuroprotective agent. researchgate.net In both in vitro and in vivo models of cerebral ischemia, QN23 was shown to decrease neuronal death and reduce infarct size, suggesting its potential as a lead compound for the treatment of ischemic stroke. researchgate.net The neuroprotective capacity of this compound is supported by its strong antioxidant properties, including the ability to trap toxic reactive oxygen species. researchgate.net

Research on isoquinoline alkaloids has revealed several mechanisms underlying their neuroprotective effects, including the reduction of oxidative stress, alleviation of inflammation, and regulation of autophagy. mdpi.comresearchgate.net

The modulation of neurotransmitter systems is a key aspect of the neuropharmacological profile of isoquinoline derivatives. Systemic administration of drugs that either block glutamate (B1630785) NMDA receptors or facilitate GABA(A)-mediated neurotransmission can produce anxiolytic effects. nih.gov Research suggests that the dorsomedial hypothalamic (DMH) region may be a site of action for these drugs. nih.gov

Studies have shown that metabotropic glutamate receptors play a role in modulating both glutamatergic and GABAergic synaptic transmission in the central nucleus of the inferior colliculus, a major auditory midbrain structure. researchgate.net Furthermore, it has been demonstrated that the activation of NMDA receptors can modulate GABAergic synaptic transmission in the dorsal horn of the spinal cord through a presynaptic mechanism. nih.gov In a subset of neurons, NMDA receptor activation was found to facilitate both spontaneous and miniature GABAergic synaptic transmission. nih.gov

Enzyme Inhibition and Modulation

The ability of isoquinoline derivatives to inhibit or modulate the activity of specific enzymes is a critical component of their pharmacological effects.

Certain isoquinoline derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. As mentioned previously, the isoquinoline-1-carboxamide derivative, HSR1101, was found to attenuate the expression of COX-2 in LPS-stimulated microglial cells. nih.gov

In a study focused on developing novel COX-2 inhibitors, a series of 7-methoxy indolizines were synthesized as bioisosteres of the NSAID indomethacin. nih.gov These compounds demonstrated COX-2 inhibitory activity in the micromolar range, with one derivative, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, emerging as a promising inhibitor with an IC50 of 5.84 µM. nih.gov Molecular modeling suggested that hydrophobic interactions are a major contributor to the COX-2 inhibition by these indolizine (B1195054) derivatives. nih.gov The presence of a methoxy (B1213986) group has been noted in other studies to enhance COX-2 inhibitory activity and selectivity, with the oxygen atom of the methoxy group potentially forming hydrogen bonds with key residues in the enzyme's active site. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are important enzymes in the kynurenine (B1673888) catabolism pathway and are considered promising targets for cancer immunotherapy due to their role in creating an immunosuppressive environment. x-mol.com A study focused on the design and synthesis of various isoquinoline derivatives for the inhibition of these enzymes. x-mol.com Through enzymatic assays and structure-activity relationship studies, a particularly potent dual inhibitor, compound 43b , was identified. This compound exhibited IC50 values of 0.31 µM for IDO1 and 0.08 µM for TDO. x-mol.com Further investigation using surface plasmon resonance (SPR) confirmed the direct binding affinity of compound 43b to both IDO1 and TDO. x-mol.com Molecular docking studies were also performed to predict the binding mode of this isoquinoline derivative to the enzymes. x-mol.com

Table 2: Enzyme Inhibition by Selected Isoquinoline Derivatives

Compound Class/DerivativeTarget EnzymeInhibitory Activity (IC50)Key FindingsReference
N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101)Cyclooxygenase-2 (COX-2)Not specifiedAttenuated LPS-induced COX-2 expression. nih.gov
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCyclooxygenase-2 (COX-2)5.84 µMPromising COX-2 inhibitor among a series of 7-methoxy indolizines. nih.gov
Isoquinoline derivative (compound 43b)Indoleamine 2,3-dioxygenase 1 (IDO1)0.31 µMPotent dual inhibitor of IDO1 and TDO with direct binding affinity. x-mol.com
Isoquinoline derivative (compound 43b)Tryptophan 2,3-dioxygenase (TDO)0.08 µM

Protein Disulfide Isomerase Inhibition

Protein disulfide isomerase (PDI) is an enzyme located in the endoplasmic reticulum that is crucial for the proper folding of proteins by catalyzing the formation and rearrangement of disulfide bonds. patsnap.com The dysregulation of PDI activity is linked to several diseases, making it a target for therapeutic intervention. patsnap.com

Certain flavonoid derivatives, which can share structural similarities with isoquinoline systems, have been identified as PDI inhibitors. For example, isoquercetin (B192228), a derivative of quercetin, has been shown to inhibit PDI activity. nih.govresearchgate.net In human studies, oral administration of isoquercetin resulted in a significant decrease in the generation of platelet factor Va, a key component in the coagulation cascade. nih.gov The inhibitory concentration (IC₅₀) of isoquercetin for blocking both platelet factor Va and thrombin generation was found to be approximately 5 µM. nih.gov This research highlights that targeting PDI can be a viable strategy for developing novel antithrombotic agents. nih.gov Other potent, selective, and reversible inhibitors of PDI include compounds like ML359 (IC₅₀ of 250 nM) and 3-Methyltoxoflavin (IC₅₀ of 170 nM). medchemexpress.com

While direct studies on 3-Methoxy-N-methylisoquinolin-7-amine as a PDI inhibitor are not available, the broader class of isoquinoline derivatives has been explored for various enzyme inhibitory activities, suggesting a potential area for future investigation.

Inhibition of Other Key Enzymes (e.g., HIV reverse transcriptase, proteases)

The isoquinoline scaffold is a key feature in a variety of molecules that inhibit critical viral and cellular enzymes. wisdomlib.org

HIV Reverse Transcriptase Inhibition: Human Immunodeficiency Virus (HIV) reverse transcriptase (RT) is a vital enzyme for viral replication, converting viral RNA into DNA. tubitak.gov.tr Isoquinoline and its structural isomer, quinoline (B57606), have served as foundational structures for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). wisdomlib.orgtubitak.gov.trnih.gov For instance, rationally designed quinolinone-based derivatives have been synthesized and shown to be active against the ribonuclease H (RNase H) function of RT at micromolar concentrations. nih.gov One of the most active compounds in a particular series, 4o, demonstrated an IC₅₀ value of approximately 1.5 µM against RNase H activity. nih.gov Some isoquinoline-based compounds have also been developed as antagonists for the CXCR4 receptor, which acts as a coreceptor for HIV entry into cells. mdpi.com

Protease Inhibition: Proteases are enzymes that cleave proteins and are involved in numerous physiological and pathological processes. Isoquinoline alkaloids have been investigated as inhibitors of various proteases. For example, a study of thirty-one isoquinoline alkaloids for their ability to inhibit prolyl oligopeptidase, a serine peptidase, identified several promising compounds. nih.gov Among them, californidine (B190724) showed the most potent inhibition with an IC₅₀ of 55.6 µM. nih.gov Other alkaloids like dihydrosanquinarine, corypalmine, and N-methyllaurotetanine also demonstrated inhibitory activity. nih.gov Additionally, in silico studies have explored the potential of isoquinoline alkaloids, such as coptisine, to inhibit the main protease (Mpro) of SARS-CoV-2. nih.gov Calpain, a cysteine protease, has also been a target for isoquinoline derivatives. researchgate.net

Table 1: Inhibition of Various Enzymes by Isoquinoline and Related Derivatives

Compound/Derivative ClassTarget EnzymeActivity (IC₅₀)
Quinolinone Derivative (4o)HIV-1 Reverse Transcriptase (RNase H)~1.5 µM nih.gov
CalifornidineProlyl Oligopeptidase55.6 ± 3.5 µM nih.gov
DihydrosanquinarineProlyl Oligopeptidase99.1 ± 7.6 µM nih.gov
CorypalmineProlyl Oligopeptidase128.0 ± 10.5 µM nih.gov
N-MethyllaurotetanineProlyl Oligopeptidase135.0 ± 11.7 µM nih.gov
CoptisineSARS-CoV-2 Mpro (in silico)Binding Energy: -9.15 kcal/mol nih.gov

Antiparasitic and Antimalarial Activities

Isoquinoline derivatives have demonstrated significant activity against a range of parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. nih.govfrontiersin.org

Antimalarial Activity: Malaria, caused by Plasmodium parasites, remains a major global health issue, and isoquinoline alkaloids have long been a source of antimalarial compounds, with quinine (B1679958) being a primary example. nih.gov Numerous other isoquinoline derivatives have since been evaluated. Naphthylisoquinoline alkaloids, such as dioncophylline C and dioncopeltine A, have shown high activity against Plasmodium berghei in mice. asm.org Dioncophylline C was able to completely cure infected mice, and both compounds were active against chloroquine-resistant strains. asm.org Protoberberine alkaloids, another class of isoquinoline derivatives, have also shown potent antiplasmodial activity. Dehydrodiscretine (IC₅₀ = 0.64 µM) and berberine (IC₅₀ = 0.968 µM) were the most active against a multidrug-resistant strain of P. falciparum. acs.org Synthetic isoquinoline derivatives have also been developed; one isoquinoline phenyl derivative exhibited an IC₅₀ of 1.91 µM against a chloroquine-resistant (K1) strain of P. falciparum. researchgate.net An in silico study identified 6,7-Dinitro-2- asm.orgresearchgate.netbohrium.comtriazole-4-yl-benzo[de]isoquinoline-1,3-dione from Streptomyces hygroscopicus as a potential antimalarial agent. nih.govnih.gov

Antiparasitic Activity (Leishmaniasis and Trypanosomiasis): Isoquinoline derivatives have been tested against various other parasites.

Trypanosoma sp. : Tetrahydroisoquinoline derivatives have shown in vitro activity against Trypanosoma brucei rhodesiense, the parasite causing Human African Trypanosomiasis, with IC₅₀ values in the sub-micromolar range. bohrium.comnih.gov Indenoisoquinoline derivatives also proved to be trypanocidal at submicromolar concentrations in vitro. nih.gov Benzo(de)isoquinoline-1,3-dione derivatives were found to inhibit the growth of Trypanosoma cruzi in culture. researchgate.net

Leishmania sp. : The isoquinoline framework is recognized for its anti-Leishmania properties. frontiersin.org Tetrahydroberberine, an isoquinoline alkaloid, showed moderate activity against Leishmania donovani with an IC₅₀ of 71.3 µg/mL. researchgate.net However, some studies have found that while certain quinoline derivatives are potent, the corresponding isoquinoline analogues may have lower activity against Leishmania promastigotes. nih.gov

Table 2: Antiparasitic and Antimalarial Activity of Isoquinoline Derivatives

Compound/Derivative ClassTarget OrganismActivity (IC₅₀/ED₅₀)
Dioncophylline CPlasmodium berghei (in vivo)ED₅₀ = 10.71 mg/kg/day (oral) asm.org
DehydrodiscretinePlasmodium falciparum (K1 strain)0.64 µM acs.org
BerberinePlasmodium falciparum (K1 strain)0.968 µM acs.org
Isoquinoline phenyl derivative (cpd 6)Plasmodium falciparum (K1 strain)1.91 µM researchgate.net
Tetrahydroisoquinoline derivativesTrypanosoma brucei rhodesiense0.25-70.5 µM bohrium.comnih.gov
IndenoisoquinolinesTrypanosoma bruceiSubmicromolar nih.gov
TetrahydroberberineLeishmania donovani71.3 µg/mL researchgate.net

Molecular Mechanisms of Action and Target Engagement in Preclinical Models

Elucidation of Molecular Targets and Binding Interactions4.2. Cellular Pathway Modulation4.2.1. Induction of Apoptosis and Cell Cycle Arrest Mechanisms4.2.2. Disruption of Cellular Integrity in Pathogens4.2.3. Interaction with Microtubules and Associated Cellular Processes4.2.4. Inhibition of Enzyme Activity Leading to Phenotypic Effects4.3. Structure-Mechanism Correlations

Without any research findings, creating data tables or detailing the compound's biological activity would be speculative and would not meet the requirements for a scientifically accurate and informative article. The isoquinoline (B145761) scaffold is a known "privileged structure" in medicinal chemistry, meaning that compounds containing this core structure are often biologically active. nih.gov However, the specific biological activities of "3-Methoxy-N-methylisoquinolin-7-amine" have not been reported.

Structure Activity Relationship Sar Studies for Isoquinoline Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of isoquinoline (B145761) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Modifications can significantly alter a compound's potency, selectivity, and pharmacokinetic properties by influencing its interaction with biological targets.

For instance, in a series of 3-arylisoquinolinones, the position of methoxy (B1213986) substituents on the 3-aryl ring was found to dramatically influence antiproliferative activity. acs.org Specifically, meta-substitution on the aryl ring led to enhanced activity through microtubule binding, suggesting that the spatial orientation of the methoxy group is critical for target interaction. acs.org Other studies have shown that isoquinoline rings with a 4-methoxyphenyl substitution at the C-3 position exhibit significant antifungal activity. nih.gov

In the related quinoline (B57606) scaffold, the placement of methoxy groups has also been shown to be critical. In the development of EZH2 inhibitors, a series of 5-methoxyquinoline derivatives were synthesized. The introduction of single or double methoxy groups at various positions (5, 6, 7, or 8) resulted in varied potency, highlighting the sensitivity of the biological activity to the methoxy substitution pattern. nih.gov For certain P-glycoprotein modulators, the hydrogen bond accepting capacity of the methoxy group is considered a vital feature for their multidrug resistance-reversing activity. researchgate.net

The amine group is a crucial functional group in medicinal chemistry, often involved in key hydrogen bonding interactions with biological targets. Its position on the isoquinoline ring system is a critical determinant of biological activity.

Studies on tetrahydroisoquinoline-based antagonists for the orexin 1 (OX1) receptor have underscored the importance of substitution at the 7-position. Research comparing 6-substituted and 7-substituted tetrahydroisoquinolines revealed that the 7-substituted analogs showed potent antagonism of the OX1 receptor, indicating that this position is important for activity. nih.gov For example, a 7-methoxy analog demonstrated significant potency, and further modifications at this position showed that a substituent of appropriate size is preferred for optimal activity. nih.gov

In a different context, the development of fluorescent probes based on amino-quinoline derivatives showed that the HOMO orbitals, representing the electron-donor site, were localized near the N7-position. nih.gov This highlights the role of the 7-amino group in the electronic properties of the molecule, which can be crucial for its interaction with biological macromolecules. The planarity between the quinoline ring and a phenyl ring attached at the 7-amino group was also shown to be important for high fluorescence emission. nih.gov

The presence of an amine functionality at position 7 in 3-Methoxy-N-methylisoquinolin-7-amine is therefore expected to be a key contributor to its biological profile, likely serving as a critical point of interaction with target proteins through hydrogen bonding or by influencing the molecule's electronic distribution.

N-methylation, the addition of a methyl group to a nitrogen atom, is a common strategy in medicinal chemistry to modulate a compound's properties. This seemingly minor modification can have a profound impact on a molecule's activity, selectivity, and pharmacokinetic profile. wordpress.com

The effects of N-methylation can be multifaceted:

Conformational Changes : N-methylation of an amide bond can disrupt intramolecular hydrogen bonds, leading to a change in the molecule's conformation. This can increase conformational freedom, which often leads to an increase in aqueous solubility despite a potential increase in lipophilicity. wordpress.com

Receptor Binding : By removing a hydrogen bond donor, N-methylation can alter the binding mode of a compound with its target receptor. This can either increase or decrease binding affinity and selectivity, depending on whether the hydrogen bond was crucial for the interaction. mdpi.com

Physicochemical Properties : N-methylation typically increases a compound's lipophilicity (log D), although this is not always the case, especially when conformational changes are significant. wordpress.com It can also reduce the basicity of an amine. wordpress.com

Metabolic Stability : N-methylation can protect the amine from certain metabolic pathways, potentially increasing the compound's half-life. researchgate.net

For this compound, the N-methylation of the amino group at position 7 would block its hydrogen bond donating capability while introducing a small, lipophilic methyl group. This modification could fine-tune the compound's binding affinity and selectivity for its target by altering the hydrogen bonding pattern and inducing conformational changes.

Table 1: General Effects of N-Methylation on Physicochemical Properties

Property General Impact of N-Methylation Reference
Aqueous Solubility Can increase, especially in amides, due to disruption of crystal packing and altered conformation. wordpress.com
Lipophilicity (log D) Generally increases, but can decrease if N-methylation causes significant conformational changes. wordpress.com
Hydrogen Bonding Removes a hydrogen bond donor, which can alter target binding and physicochemical properties. mdpi.com
Basicity (pKa) A small reduction in the basicity of the amine nitrogen is typically observed. wordpress.com
Conformation Can induce significant changes by preventing intramolecular hydrogen bonds and increasing steric hindrance. mdpi.comresearchgate.net

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. mdpi.com Different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological potencies, metabolic fates, and toxicities. This is because the precise three-dimensional arrangement of atoms is critical for optimal interaction with the binding site of a biological target. mdpi.com

While this compound itself is not chiral, many isoquinoline derivatives, particularly tetrahydroisoquinolines, possess one or more stereocenters. For these compounds, stereochemistry is a key determinant of activity. For example, in the asymmetric transfer hydrogenation of dihydroisoquinolines, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives are used as ligands for metal catalysts to produce enantiomerically pure alkaloid precursors. mdpi.com

Therefore, if the isoquinoline core of this compound were to be modified to introduce a chiral center (e.g., through reduction to a tetrahydroisoquinoline), the stereochemistry of that center would be expected to have a profound impact on its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful tools for understanding the SAR of a compound series and for designing new, more potent analogs. nih.govmdpi.com

QSAR studies have been successfully applied to various classes of isoquinoline and quinoline derivatives to elucidate the structural requirements for their biological activities. For instance, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives with antibacterial activity identified key steric and electronic properties that could be modified to improve potency. nih.gov Similarly, QSAR modeling of isoquinoline derivatives as AKR1C3 inhibitors revealed important structure-bioactivity relationships, guiding lead optimization. japsonline.com

These models generate contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity.

Key Findings from QSAR Studies on Related Scaffolds:

CoMFA Contour Maps : Often reveal regions where bulky (sterically favorable) or small (sterically unfavorable) substituents would enhance or decrease activity.

CoMSIA Contour Maps : Provide insights into the role of steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields in determining biological activity.

For a series of tetrahydroquinoline derivatives targeting the LSD1 enzyme, CoMFA and CoMSIA models yielded statistically significant results that guided the design of novel inhibitors with improved activity. The corresponding contour maps provided a rationale for introducing amino and hydrophobic groups at specific positions to enhance performance. mdpi.com

Computational and in Silico Approaches in Isoquinoline Research

Computer-Assisted Drug Design (CADD) Methodologies

Computer-Assisted Drug Design (CADD) encompasses a variety of computational techniques used to identify, design, and optimize new drug candidates. For a novel compound like 3-Methoxy-N-methylisoquinolin-7-amine, CADD would be the foundational step in assessing its therapeutic potential.

Molecular docking is a key CADD technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, researchers would typically perform docking studies against a panel of known biological targets, particularly those for which other isoquinoline (B145761) derivatives have shown activity.

The process involves:

Target Selection: Identifying potential protein targets based on the structural similarity of the isoquinoline scaffold to known ligands.

Binding Site Prediction: Locating the active or allosteric sites on the target protein where the compound is most likely to bind.

Conformational Sampling: Exploring different possible conformations of this compound within the binding site.

Scoring: Calculating the binding affinity for each conformation to identify the most stable and likely binding mode.

The results of these simulations would provide insights into the potential mechanism of action and guide further experimental validation.

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the likely biological activities of a compound based on its chemical structure. By comparing the structure of this compound to a large database of known bioactive molecules, PASS can generate a list of probable biological effects, including therapeutic activities and potential mechanisms of action. This allows for the rapid screening of a compound's potential across a wide range of biological targets without the need for initial high-throughput screening.

Theoretical Chemistry and Mechanistic Insights from Computational Models

Theoretical chemistry provides a deeper understanding of the electronic and structural properties of a molecule, which are crucial for its reactivity and interaction with biological targets. For this compound, computational models based on quantum mechanics could be employed to:

Calculate the distribution of electron density and electrostatic potential to identify regions of the molecule likely to participate in interactions.

Determine the energies of the frontier molecular orbitals (HOMO and LUMO) to predict its chemical reactivity.

Model reaction mechanisms at the atomic level to understand how the compound might interact with and potentially inhibit an enzyme.

These theoretical insights are invaluable for rational drug design and for optimizing the structure of the lead compound to enhance its activity and selectivity.

ADMET Property Prediction in Drug Discovery

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. For this compound, these predictive models would assess various physicochemical and pharmacokinetic parameters, such as:

Solubility: Predicting its solubility in aqueous and lipid environments.

Permeability: Estimating its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

Metabolic Stability: Identifying potential sites of metabolism by cytochrome P450 enzymes.

Toxicity: Predicting potential toxic liabilities, such as cardiotoxicity or hepatotoxicity.

By evaluating these properties computationally, researchers can prioritize compounds with a higher likelihood of success in later stages of drug development.

Future Directions and Emerging Research Opportunities for 3 Methoxy N Methylisoquinolin 7 Amine and Its Analogues

Development of Novel Synthetic Strategies for Enhanced Molecular Diversity

The therapeutic potential of isoquinoline-based compounds is intrinsically linked to the diversity of chemical structures that can be synthesized and evaluated. Traditional methods for constructing the isoquinoline (B145761) skeleton, such as the Bischler–Napieralski and Pictet-Spengler reactions, have been foundational. mdpi.com However, the future of drug discovery lies in the development of more efficient, versatile, and environmentally sustainable synthetic strategies.

Recent years have seen a surge in the development of novel synthetic routes, including transition-metal-catalyzed reactions that allow for the construction of complex isoquinoline derivatives with high degrees of precision and control. researchgate.net These modern approaches facilitate the introduction of a wide array of substituents at various positions of the isoquinoline core, which is crucial for exploring the structure-activity relationships (SAR) of compounds like 3-Methoxy-N-methylisoquinolin-7-amine. The ability to generate a diverse library of analogues is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Synthetic StrategyDescriptionPotential Application for this compound Analogues
Transition-Metal Catalysis Utilizes catalysts like rhodium and copper to facilitate C-H activation and annulation reactions, enabling the construction of polysubstituted isoquinolines. caymanchem.comEfficient synthesis of analogues with diverse substitutions on the isoquinoline core to probe SAR for various biological targets.
Cascade Reactions Multi-step reactions that occur in a single pot, increasing efficiency and reducing waste.Streamlined synthesis of complex analogues from simple starting materials, accelerating the drug discovery process.
Photoredox Catalysis Uses light to initiate chemical reactions, often under mild conditions.Access to novel chemical space and functional group tolerance for the synthesis of unique analogues.
Flow Chemistry Continuous manufacturing process that can improve reaction control, safety, and scalability.Scalable and reproducible synthesis of lead candidates for preclinical and clinical development.

Advanced Preclinical Models for Biological Evaluation

The successful translation of a promising compound from the laboratory to the clinic is heavily reliant on the use of predictive preclinical models. For a molecule like this compound, which may have potential applications in complex diseases such as cancer or neurodegenerative disorders, the use of sophisticated models that accurately recapitulate human physiology is critical. scholarsresearchlibrary.comnih.gov

Traditional preclinical evaluation has often relied on two-dimensional (2D) cell cultures and animal models that may not fully capture the intricacies of human disease. nih.gov The future of preclinical testing is moving towards more complex and physiologically relevant systems:

Three-Dimensional (3D) Cell Cultures and Organoids: These models better mimic the cellular architecture and microenvironment of human tissues, providing a more accurate assessment of a compound's efficacy and toxicity. nih.gov For anticancer screening, tumor organoids derived from patient samples can offer personalized insights into drug response. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models are designed to carry specific genetic mutations that are known to drive human diseases, offering a more faithful representation of the disease process compared to traditional xenograft models. nih.gov

Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, allowing for the study of human-specific biological processes, particularly in the context of immunotherapy and infectious diseases.

Zebrafish and Drosophila Models: These organisms offer rapid screening capabilities for toxicity and efficacy due to their genetic tractability and transparent embryos, providing valuable early-stage data. nih.gov

The selection of an appropriate preclinical model will be crucial in elucidating the therapeutic potential of this compound and its analogues.

Integration of Multi-Omics Data for Mechanism Deconvolution

Understanding the precise mechanism of action of a drug candidate is a cornerstone of modern drug development. The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to unravel the complex biological pathways modulated by a compound. nashbio.com For this compound, a multi-omics approach can provide a systems-level understanding of its biological effects. nih.gov

By integrating data from these different omics layers, researchers can:

Identify Drug Targets: Pinpoint the specific proteins or pathways that a compound interacts with to exert its therapeutic effect. researchgate.net

Elucidate Mechanisms of Action: Gain a comprehensive view of the downstream cellular changes that occur following drug treatment.

Discover Biomarkers: Identify molecular signatures that can predict a patient's response to a particular therapy, paving the way for personalized medicine.

Assess Off-Target Effects: Uncover unintended molecular interactions that could lead to adverse effects.

Bioinformatic pipelines and computational tools are becoming increasingly sophisticated, enabling the integration and interpretation of these large and complex datasets. mdpi.com This data-driven approach will be instrumental in de-risking the development of this compound and its analogues.

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets. researchgate.net This approach can be particularly beneficial for complex diseases that are driven by multiple pathological pathways, such as cancer and neurodegenerative disorders.

Isoquinoline scaffolds are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in neurotransmission. rsc.org This inherent promiscuity can be strategically harnessed to develop multi-targeted therapies. For this compound, future research could focus on:

Target Profiling: Systematically screening the compound and its analogues against a broad panel of biological targets to identify its polypharmacological profile.

Rational Design of Multi-Targeted Ligands: Intentionally designing molecules that can potently and selectively inhibit multiple key targets within a disease-relevant pathway.

Network Pharmacology: Using computational models to understand how a multi-targeted drug perturbs complex biological networks to achieve its therapeutic effect.

A well-designed polypharmacological agent has the potential to offer superior efficacy and a reduced likelihood of drug resistance compared to single-target drugs.

Innovations in Drug Delivery Systems in Preclinical Contexts

The therapeutic efficacy of a drug is not solely dependent on its intrinsic potency but also on its ability to reach its target site in the body in sufficient concentrations. Many promising drug candidates, including isoquinoline alkaloids, face challenges related to poor solubility, low permeability, and rapid metabolism, which can limit their clinical utility. nih.gov Innovations in drug delivery systems are addressing these challenges by encapsulating drugs in various nanocarriers.

Delivery SystemDescriptionPotential Benefits for this compound
Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles) Vesicles composed of lipids that can encapsulate both hydrophobic and hydrophilic drugs. caymanchem.comnih.govImproved solubility, protection from degradation, and potential for targeted delivery. nih.gov
Polymeric Nanoparticles Nanoparticles made from biodegradable polymers that can provide sustained drug release.Controlled release kinetics, leading to prolonged therapeutic effect and reduced dosing frequency.
Micelles Self-assembling nanosized structures formed by amphiphilic molecules in aqueous solutions.Enhanced solubilization of poorly water-soluble compounds.
Drug Conjugates Covalent attachment of the drug to a carrier molecule, such as a polymer or an antibody.Targeted delivery to specific cells or tissues, reducing off-target toxicity.

These advanced drug delivery systems can significantly improve the pharmacokinetic profile of this compound and its analogues, enhancing their therapeutic potential in preclinical studies.

Strategic Bioavailability Enhancement in Preclinical Development

Oral bioavailability—the fraction of an orally administered drug that reaches the systemic circulation—is a critical parameter in drug development. Poor oral bioavailability can lead to high dose requirements, inter-patient variability, and ultimately, clinical failure. A number of strategies are being employed to enhance the bioavailability of poorly soluble compounds.

One of the most successful approaches is the use of solid dispersions , where the drug is dispersed in a hydrophilic polymer matrix at a molecular level. scholarsresearchlibrary.comijisrt.comnih.govjuniperpublishers.com This technique can significantly increase the dissolution rate and, consequently, the oral absorption of a drug.

Table of Solid Dispersion Techniques:

Technique Description
Melting/Fusion Method The drug and carrier are melted together and then rapidly solidified.
Solvent Evaporation Method The drug and carrier are dissolved in a common solvent, which is then evaporated.
Hot-Melt Extrusion The drug and carrier are processed at an elevated temperature and pressure to form a uniform dispersion.

| Spray Drying | A solution of the drug and carrier is sprayed into a hot air stream to rapidly remove the solvent. |

By applying these and other bioavailability enhancement strategies, such as the use of permeation enhancers and efflux pump inhibitors, the oral therapeutic potential of this compound and its analogues can be more effectively realized in preclinical development.

Q & A

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., serotonin 5-HT₂A) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
    Tip : Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets) .

How do structural modifications (e.g., substituent changes) impact the pharmacological profile of this compound?

Q. Advanced

  • Methoxy position : Moving the methoxy group from C7 to C6 reduces affinity for σ receptors but increases selectivity for monoamine transporters .
  • N-substituents : Bulkier groups (e.g., N-ethyl) may enhance metabolic stability but reduce blood-brain barrier penetration .
Modification Pharmacological Impact Reference
C7 methoxy → C6 methoxy↓ σ receptor affinity, ↑ transporter selectivity
N-methyl → N-ethyl↑ Metabolic stability, ↓ BBB penetration

What strategies mitigate low yields in large-scale synthesis of this compound?

Q. Advanced

  • Catalytic optimization : Switch from HCl to p-toluenesulfonic acid for milder cyclization .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., N-methylation) .
  • Crystallization : Use antisolvent (e.g., hexane) to enhance purity during recrystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.